

(S)-2-Benzylaziridine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-2-Benzylaziridine

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For Researchers, Scientists, and Drug Development Professionals

(S)-2-Benzylaziridine, a chiral three-membered nitrogen-containing heterocycle, serves as a versatile building block in synthetic organic chemistry and is of significant interest to the pharmaceutical industry. Its inherent ring strain and the presence of a stereocenter make it a valuable precursor for the asymmetric synthesis of complex nitrogen-containing molecules, including amino alcohols, diamines, and other biologically active compounds. This technical guide provides an in-depth overview of the molecular structure, synthesis, and reactivity of **(S)-2-Benzylaziridine**, tailored for professionals in research and drug development.

Molecular Structure and Properties

(S)-2-Benzylaziridine, with the chemical formula C₉H₁₁N, is a colorless liquid at room temperature. The core of its structure is the highly strained aziridine ring, which dictates its chemical reactivity. The benzyl substituent at the C2 position introduces steric bulk and electronic effects that influence its reactions.

Physicochemical Properties

Property	Value
Molecular Formula	C ₉ H ₁₁ N
Molecular Weight	133.19 g/mol
CAS Number	73058-30-7
Appearance	Colorless liquid
Boiling Point	204.6 °C at 760 mmHg
Density	1.044 g/cm ³
SMILES	C1--INVALID-LINK--CC2=CC=CC=C2

Note: Experimental data on bond lengths and angles from X-ray crystallography for **(S)-2-Benzylaziridine** are not readily available in the public domain. The provided structural representation is based on its known chemical connectivity and stereochemistry.

Figure 1. Molecular structure of **(S)-2-Benzylaziridine**.

Spectroscopic Data

Detailed experimental ¹H and ¹³C NMR spectra for **(S)-2-Benzylaziridine** are not consistently reported in publicly accessible literature. Spectroscopic characterization is typically performed as part of a synthetic workflow, and data for closely related derivatives are more commonly found. For researchers synthesizing this compound, standard 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC) are recommended for structural verification.

Experimental Protocols: Synthesis of **(S)-2-Benzylaziridine**

A common and effective method for the synthesis of **(S)-2-Benzylaziridine** is through the cyclization of the corresponding chiral amino alcohol, (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol).

Synthesis of **(S)-2-Benzylaziridine** from L-Phenylalaninol

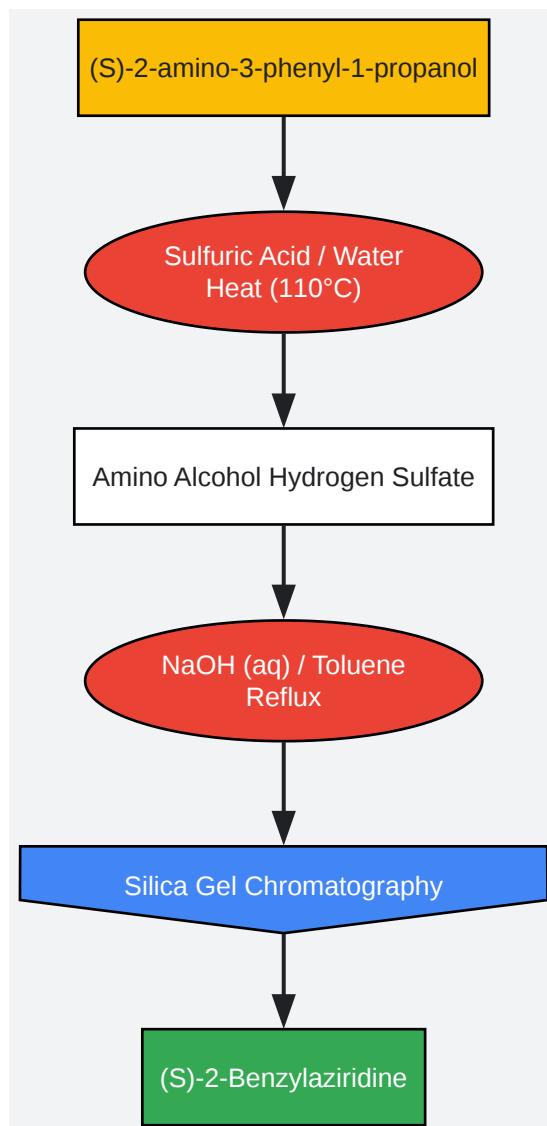
This two-step procedure involves the formation of an amino alcohol hydrogen sulfate intermediate, followed by intramolecular cyclization under basic conditions.

Step 1: Formation of the Amino Alcohol Hydrogen Sulfate

- To a solution of (S)-2-amino-3-phenyl-1-propanol (1.0 eq) in water, add a cold mixture of concentrated sulfuric acid (98%) and water dropwise at 0-5 °C with stirring.
- After the addition is complete, heat the reaction mixture to 110 °C for 3-4 hours.
- Carefully remove the water in vacuo to yield the solid amino alcohol hydrogen sulfate.

Step 2: Cyclization to **(S)-2-Benzylaziridine**

- To the crude amino alcohol hydrogen sulfate from Step 1, add toluene and a 25 wt% aqueous solution of sodium hydroxide.
- Heat the biphasic mixture to reflux and stir overnight.
- After cooling to room temperature, separate the organic phase.
- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate/triethylamine) to afford **(S)-2-Benzylaziridine** as a colorless oil.



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Figure 2. Synthetic workflow for **(S)-2-Benzylaziridine**.

Reactivity and Applications in Drug Development

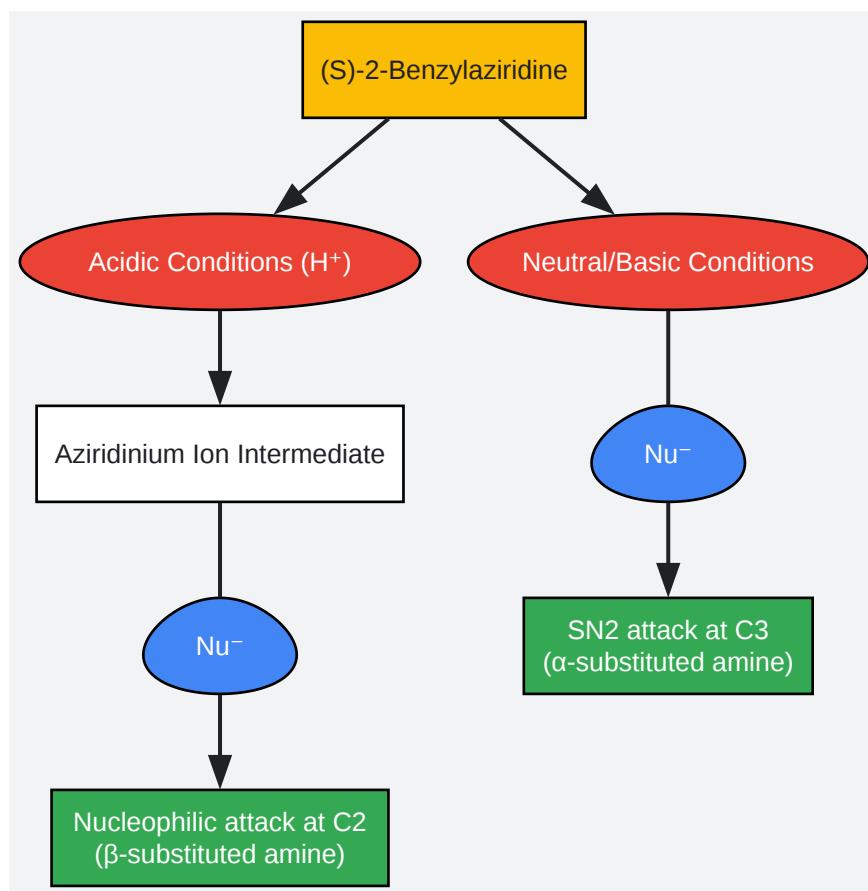
The high ring strain of the aziridine moiety in **(S)-2-Benzylaziridine** makes it susceptible to nucleophilic ring-opening reactions. This reactivity is the cornerstone of its utility in synthetic chemistry.

Nucleophilic Ring-Opening Reactions

The regioselectivity of the ring-opening is a critical aspect and is influenced by the nature of the nucleophile and the reaction conditions.

- Under acidic conditions: Protonation of the aziridine nitrogen activates the ring, forming an aziridinium ion. Nucleophilic attack then preferentially occurs at the more substituted carbon (C2), which can better stabilize the developing positive charge. This leads to the formation of β -substituted α -amino acids and their derivatives.
- Under neutral or basic conditions: For N-unsubstituted or N-alkylated aziridines, the reaction generally follows an S_N2 pathway. The nucleophile attacks the less sterically hindered carbon atom (C3).

The stereochemistry of the starting material is typically retained (with inversion of configuration at the site of nucleophilic attack), making **(S)-2-Benzylaziridine** a valuable chiral building block for introducing specific stereocenters in a target molecule.



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Figure 3. Regioselectivity of nucleophilic ring-opening.

Biological Activity and Drug Development

While **(S)-2-Benzylaziridine** itself is not typically a final drug product, the aziridine motif is present in several biologically active compounds, including some anticancer agents.^[1] The ability of the aziridine ring to act as an electrophile allows it to alkylate nucleophilic residues in biological macromolecules such as DNA and proteins, which is a mechanism of action for some cytotoxic drugs.^[2]

The stereochemistry of **(S)-2-Benzylaziridine** is crucial for its application in the synthesis of chiral drugs. By serving as a chiral precursor, it enables the stereoselective synthesis of more complex molecules where specific enantiomers are required for desired therapeutic effects and to minimize off-target effects.

Conclusion

(S)-2-Benzylaziridine is a valuable and reactive chiral intermediate for organic synthesis. Its utility stems from the predictable, yet tunable, reactivity of the strained aziridine ring. For researchers and professionals in drug development, a thorough understanding of its synthesis and the principles governing its ring-opening reactions is essential for leveraging this compound in the creation of novel, stereochemically defined therapeutic agents. The lack of comprehensive experimental structural and spectroscopic data in the public domain highlights an opportunity for further fundamental characterization of this important synthetic building block.

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